molecular formula C10H10N2O4 B139987 4-(4-Nitrophenyl)morpholin-3-one CAS No. 446292-04-2

4-(4-Nitrophenyl)morpholin-3-one

Cat. No. B139987
CAS RN: 446292-04-2
M. Wt: 222.2 g/mol
InChI Key: OWMGEFWSGOTGAU-UHFFFAOYSA-N
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Description

“4-(4-Nitrophenyl)morpholin-3-one” is a nitro compound that has been shown to be magnetic and show an operational chemical formula . It has been studied in techniques such as magnetic resonance imaging (MRI) and X-ray crystallography . It is a reagent used in the preparation of various Morpholine based pharmaceuticals .


Synthesis Analysis

The synthesis of “4-(4-Nitrophenyl)morpholin-3-one” involves condensing 4-chloro nitrobenzene and morpholine, and then oxidizing 4-(4-nitrophenyl)morpholine using inexpensive sodium chlorite to achieve a good yield of the corresponding 4-(4-nitrophenyl)morpholin-3-one .


Molecular Structure Analysis

The molecular formula of “4-(4-Nitrophenyl)morpholin-3-one” is C10H10N2O4 . Its average mass is 222.197 Da and its monoisotopic mass is 222.064056 Da .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “4-(4-Nitrophenyl)morpholin-3-one” is the oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite .


Physical And Chemical Properties Analysis

“4-(4-Nitrophenyl)morpholin-3-one” has a density of 1.4±0.1 g/cm3, a boiling point of 516.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . Its enthalpy of vaporization is 78.9±3.0 kJ/mol and its flash point is 266.4±28.7 °C . It has a molar refractivity of 54.7±0.3 cm3, 6 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-(4-Nitrophenyl)morpholin-3-one serves as a crucial intermediate in the synthesis of rivaroxaban, an oral anticoagulant used to prevent blood clots. The compound undergoes further transformations to yield 4-(4-aminophenyl)morpholin-3-one, a key building block in rivaroxaban production . Researchers continue to explore its potential in other drug development contexts.

Organic Synthesis and Chemical Reactions

Materials Science and Nanotechnology

Researchers have employed 4-(4-nitrophenyl)morpholin-3-one to synthesize nanowires—thin wires of semiconducting material with diameters less than one micrometer. These nanowires hold promise for various applications, including sensors, optoelectronics, and energy storage .

Photocatalysis and Photothermal Applications

While not extensively studied, the compound’s structure suggests potential for photocatalytic or photothermal applications. Researchers may explore its behavior under light irradiation to harness its properties for specific purposes .

Dye Synthesis and Colorants

Given its aromatic nature, 4-(4-nitrophenyl)morpholin-3-one could serve as a precursor for dyes and colorants. Investigating its reactivity with various chromophores may yield interesting results .

Safety and Hazards

“4-(4-Nitrophenyl)morpholin-3-one” causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The future directions of “4-(4-Nitrophenyl)morpholin-3-one” could involve its use in the synthesis of nanowires, which are thin wires of semiconducting material that have a diameter of less than one micrometer . The synthesis can be done by pegylation, which attaches polyethylene glycol molecules to the molecule’s surface .

properties

IUPAC Name

4-(4-nitrophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMGEFWSGOTGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466164
Record name 4-(4-nitrophenyl)morpholin-3-one
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Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)morpholin-3-one

CAS RN

446292-04-2
Record name 4-(4-Nitrophenyl)-3-morpholinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)-morpholin-3-ON
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Record name 4-(4-nitrophenyl)morpholin-3-one
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Record name 4-(4-Nitrophenyl)morpholin-3-one
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Synthesis routes and methods I

Procedure details

To a solution of 10 g 4-(4-Nitro-phenyl)-morpholine in 200 mL DCM, 32 g Benzyl-triethyl-ammonium chloride and 22.7 g potassium permanganate (325 mesh) were cautiously added at RT. After stirring for 1 h at RT the reaction mixture was heated to reflux for 10 h. Then a solution of 95 g Na2SO3 in 450 mL water were added under ice cooling and vigourous stirring. The mixture was filtered trough a pad of celite and the filtrate was concentrated under reduced pressure. The yellow solid was stirred with 250 mL water and the precipitated product was collected by filtration. This crude product was purified by chromatography on silica gel eluting with a gradient of DCM/MeOH 100%->50%. The fractions containing the product were combined and the solvent evaporated under reduced pressure. Yield: 2.6 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
catalyst
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2 mol (202 g) of morpholin-3-one (E. Pfeil, U. Harder, Angew. Chem. 79, 1967, 188) are dissolved in 2 l of N-methylpyrrolidone (NMP). Over a period of 2 h, 88 g (2.2 mol) of sodium hydride (60% in paraffin) are then added a little at a time. After the evolution of hydrogen has ceased, 282 g (2 mol) of 4-fluoronitrobenzene are added dropwise with cooling at room temperature, over a period of 1 h, and the reaction mixture is then stirred overnight. At 12 mbar and 76° C., 1.7 l of the liquid volume are then distilled off, the residue is poured into 2 l of water and this mixture is extracted twice with in each case 1 l of ethyl acetate. After washing of the combined organic phases with water, the mixture is dried over sodium sulphate and the solvent is distilled off under reduced pressure. Purification is carried out by silica gel chromatography using hexane/ethyl acetate (1:1) and subsequent crystallization from ethyl acetate. This gives 78 g of product as a colourless to brownish solid, in a yield of 17.6% of theory.
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
282 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Over a period of 2 hours, sodium hydride (88 g, 2.2 mol, 60% in paraffin) is added a little at a time to a solution of morpholin-3-one (202 g, 2 mol) in N-methylpyrrolidone (2 1). After the evolution of hydrogen has ceased, 4-fluoronitrobenzene (282 g, 2 mol) is added dropwise with cooling over a period of one hour, and the reaction mixture is stirred overnight. At 12 mbar and 76° C., 1.7 1 of the volume of the liquid is then distilled off, the residue is poured into water (2 l) and this mixture is extracted twice with ethyl acetate (in each case 1 l). The combined organic phases are washed with water, dried over sodium sulfate, filtered and concentrated under reduced pressure. Purification is carried out by chromatography (on silica gel, hexane/ethyl acetate 1:1) and subsequent crystallization from ethyl acetate. Yield: 78 g (colorless to brownish solid), 17.6% of theory.
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
282 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the most efficient methods for synthesizing 4-(4-Nitrophenyl)morpholin-3-one?

A1: Recent research highlights a facile and economical approach for preparing 4-(4-Nitrophenyl)morpholin-3-one. This method involves the acid-catalyzed selective oxidation of 4-(4-Nitrophenyl)morpholine using sodium chlorite as the sole oxidant. [] This method offers an efficient alternative to traditional synthetic routes.

Q2: Can 4-(4-Nitrophenyl)morpholin-3-one be further modified to create catalysts for specific reactions?

A2: While 4-(4-Nitrophenyl)morpholin-3-one itself isn't typically used as a catalyst, it serves as a precursor to other valuable compounds. Specifically, its nitro group can be reduced to an amine group, yielding 4-(4-aminophenyl)morpholin-3-one. This derivative is a crucial intermediate in the synthesis of rivaroxaban. Interestingly, gold nanoparticles supported on alumina nanowires have demonstrated remarkable activity and selectivity in catalyzing the hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one. [] This catalytic hydrogenation is highly efficient, achieving near 100% selectivity for the desired aromatic amine.

Q3: What factors influence the catalytic hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one?

A3: Research indicates that the solvent plays a crucial role in the catalytic hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one. [] Ethanol, in particular, has been shown to enhance both the activity and selectivity of the gold-supported alumina nanowire catalysts. This highlights the importance of optimizing reaction conditions, including solvent selection, to achieve optimal catalytic performance.

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